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Methacryl trisepoxy cyclosiloxane

Hybrid adhesive Dual-cure UV-thermal cure

Methacryl trisepoxy cyclosiloxane (CAS 921214-21-3, commercially designated CS-783) is a hybrid organic–inorganic monomer built on a cyclotetrasiloxane core that carries one methacrylate group and three epoxy functionalities within a single molecular architecture (C32H62O14Si4, MW 783.2 g/mol). This precise combination of polymerizable groups permits participation in two orthogonal curing chemistries—free‑radical polymerization via the methacrylate moiety and epoxy ring‑opening reactions via the oxirane groups—within the same formulation, a property that structurally simpler epoxy‑only or methacrylate‑only siloxanes cannot replicate.

Molecular Formula C32H62O14Si4
Molecular Weight 783.2 g/mol
CAS No. 921214-21-3
Cat. No. B1507623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethacryl trisepoxy cyclosiloxane
CAS921214-21-3
Molecular FormulaC32H62O14Si4
Molecular Weight783.2 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC(COCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)CCCOCC2CO2)(C)CCCOCC3CO3)(C)CCCOCC4CO4)C)O
InChIInChI=1S/C32H62O14Si4/c1-27(2)32(34)42-20-28(33)19-35-11-7-15-47(3)43-48(4,16-8-12-36-21-29-24-39-29)45-50(6,18-10-14-38-23-31-26-41-31)46-49(5,44-47)17-9-13-37-22-30-25-40-30/h28-31,33H,1,7-26H2,2-6H3
InChIKeyMDIPNFHXQNLQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methacryl Trisepoxy Cyclosiloxane (CAS 921214-21-3): Structural, Physicochemical, and Functional Baseline for Scientific Selection


Methacryl trisepoxy cyclosiloxane (CAS 921214-21-3, commercially designated CS-783) is a hybrid organic–inorganic monomer built on a cyclotetrasiloxane core that carries one methacrylate group and three epoxy functionalities within a single molecular architecture (C32H62O14Si4, MW 783.2 g/mol) . This precise combination of polymerizable groups permits participation in two orthogonal curing chemistries—free‑radical polymerization via the methacrylate moiety and epoxy ring‑opening reactions via the oxirane groups—within the same formulation, a property that structurally simpler epoxy‑only or methacrylate‑only siloxanes cannot replicate [1]. The compound is commercially supplied as a low‑viscosity yellow liquid (approximately 250 cP at 25 °C), with an epoxy equivalent weight of approximately 261 g/eq and a density of 1.130 g/mL, making it directly suitable as a reactive diluent and adhesion promoter in hybrid adhesive, coating, and composite systems [2].

Why Generic Substitution Fails for Methacryl Trisepoxy Cyclosiloxane: Functional-Group Architecture Cannot Be Interchanged


Cyclosiloxane‑based monomers are not a uniform commodity; the number, type, and spatial arrangement of reactive groups dictate which polymerization pathways are accessible and what crosslink architecture results. The closest in‑class analog, polyglycidyl ether cyclosiloxane (CS‑697, CAS 257284‑60‑9), carries four epoxy groups but zero methacrylate functionality, meaning it can only cure through epoxy‑based mechanisms (cationic, amine, or anhydride) and cannot participate in free‑radical processes . Conversely, methacryl‑functional siloxanes that lack epoxy groups cannot engage in epoxy‑amine or epoxy‑anhydride network formation. Because methacryl trisepoxy cyclosiloxane contains both, it enables hybrid dual‑cure schedules (UV‑initiated radical polymerization followed by thermal epoxy cure) that produce interpenetrating or hybrid networks. Procuring an epoxy‑only or methacrylate‑only alternative would therefore preclude entire classes of processing strategies and limit the attainable balance of mechanical, thermal, and adhesion properties in the final cured material.

Quantitative Differentiation Evidence for Methacryl Trisepoxy Cyclosiloxane Relative to Closest Comparators


Dual Cure Mechanism: Methacrylate + Epoxy vs Epoxy‑Only Cyclosiloxane Monomer (CS‑697)

The defining chemical distinction of methacryl trisepoxy cyclosiloxane (CS‑783) is its hetero‑functional architecture: one methacrylate group plus three epoxy groups per molecule [1]. The closest commercial cyclosiloxane analog, CS‑697 (polyglycidyl ether cyclosiloxane, CAS 257284‑60‑9), contains four epoxy groups and zero methacrylate groups, rendering it a single‑cure system limited to epoxy‑based reactions . This molecular difference has been exploited experimentally: in the same study, the epoxy‑amine ring‑opening route (exploiting the three epoxy groups) and the methacrylate free‑radical route (exploiting the single methacrylate group) were both successfully demonstrated from the identical CS‑783 monomer to produce morphologically distinct hybrid monoliths with divergent chromatographic performance [1].

Hybrid adhesive Dual-cure UV-thermal cure Interpenetrating network

Column Efficiency of Hybrid Monoliths: Epoxy‑Amine Ring‑Opening vs Methacrylate Free‑Radical Polymerization from the Same CS‑783 Monomer

In a controlled study, two hybrid monolithic columns were prepared using identical methacryl trisepoxy cyclosiloxane (epoxy‑MA, CS‑783) as the sole functional monomer, differing only in the polymerization route [1]. The epoxy‑MA–DAD monolith (amine‑cured via epoxy ring‑opening with 1,10‑diaminodecane) achieved column efficiencies of 25,000–34,000 plates/m, while the epoxy‑MA–EDMA monolith (free‑radical‑polymerized via the methacrylate group with ethylene dimethacrylate) yielded only 12,000–13,000 plates/m in reversed‑phase nano‑LC separation of alkylbenzenes [1]. This ~2.3‑fold difference demonstrates that the choice of polymerization pathway—dictated by which functional group is exploited—produces quantitatively distinct material performance, a design degree of freedom unavailable with single‑functionality monomers.

Nano‑LC Hybrid monolith Chromatographic efficiency Polymerization route comparison

Reactive Functionality per Molecule: Crosslink Density and Network Architecture Control vs CS‑697

Methacryl trisepoxy cyclosiloxane (CS‑783) carries one methacrylate functionality (nominal range 1–2) and three epoxy groups (nominal range 2–4) per molecule, with an average epoxy equivalent weight (EEW) of approximately 261 g/eq [1]. In comparison, the epoxy‑only cyclosiloxane CS‑697 has four epoxy groups and a lower EEW of 175–190 g/eq . The higher EEW of CS‑783 means each epoxy group is diluted by a larger inert molecular mass, which translates to a lower epoxy crosslink density when cured solely through the epoxy mechanism, but the methacrylate group provides an independent second network contribution. This functionality distribution allows the formulator to independently tune the epoxy network density (via EEW) and the methacrylate network density (via initiator concentration), achieving a bimodal crosslink architecture that a single‑mechanism monomer with only epoxy groups (CS‑697) cannot access.

Crosslink density Epoxy equivalent weight Network architecture Thermoset formulation

Viscosity as Reactive Diluent: CS‑783 vs Polyglycidyl Ether Cyclosiloxane (CS‑697)

Both CS‑783 (methacryl trisepoxy cyclosiloxane) and CS‑697 (polyglycidyl ether cyclosiloxane) are marketed as low‑viscosity reactive diluents for epoxy and hybrid systems. The manufacturer Product Selector Guide reports CS‑783 at 250 cP and CS‑697 at 200 cP, both at 25 °C , representing a modest 25% higher viscosity for CS‑783. However, the key differentiator is not the absolute viscosity difference but the retention of methacrylate reactivity in CS‑783: the slightly higher viscosity is a direct consequence of the methacrylate‑bearing side chain that simultaneously enables radical co‑cure. For context, conventional bisphenol‑A epoxy resins typically exhibit viscosities of 4,500–14,000 cP [1], meaning both cyclosiloxanes provide >95% viscosity reduction when used as diluents, but only CS‑783 provides both viscosity reduction and a second reactive handle for free‑radical incorporation into acrylate or methacrylate‑based resin systems.

Reactive diluent Viscosity reduction Formulation rheology Solvent‑free coating

Post‑Polymerization Surface Functionalization: Residual Epoxy vs Methacrylate Groups Enable Orthogonal Modification Strategies

In the same hybrid monolith study, the residual reactive groups on the monolith surface after initial polymerization dictated entirely different modification pathways [1]. The epoxy‑MA–EDMA monolith (free‑radical route) retained unreacted epoxy groups and was successfully modified with 1‑octadecylamine (ODA) via ring‑opening reaction. Conversely, the epoxy‑MA–DAD monolith (epoxy‑amine route) retained unreacted methacrylate groups and was modified with stearyl methacrylate (SMA) via free‑radical reaction [1]. Critically, the SMA‑modified epoxy‑MA–DAD monolith showed dramatically improved column efficiency (42,000–54,000 plates/m) compared to its pristine counterpart, while ODA modification of the epoxy‑MA–EDMA monolith produced no significant improvement [1]. This demonstrates that CS‑783 provides two chemically orthogonal post‑functionalization handles whose availability can be programmed by the initial cure chemistry choice—a capability lost with monomers that carry only one type of reactive group.

Surface modification Orthogonal chemistry Chromatographic stationary phase Thiol‑ene click

Low Chloride Content: Electronic‑Grade Suitability vs Conventional Epoxy Resins

Methacryl trisepoxy cyclosiloxane (CS‑783) is manufactured with low chloride content, a specification explicitly listed by multiple suppliers . While quantitative ppm chloride data are not publicly disclosed, the specification is meaningful because chloride ions in epoxy resins originate from the epichlorohydrin synthesis route and can cause corrosion of metal interconnects and wire bonds in microelectronic packaging. Conventional bisphenol‑A epoxy resins may contain total hydrolyzable chloride levels of several hundred to >1000 ppm unless specially purified . The low‑chloride specification of CS‑783 therefore positions it as a qualified candidate for electronics‑grade adhesives, underfills, and encapsulants where ionic purity is a procurement gate criterion.

Electronic materials Low ionic contamination Semiconductor packaging Corrosion resistance

Evidence‑Based Application Scenarios Where Methacryl Trisepoxy Cyclosiloxane Outperforms Closest Analogs


Dual‑Cure (UV + Thermal) Hybrid Adhesives for Electronic Packaging

In microelectronic assembly, a UV‑initiated tack‑free step followed by a thermal full‑cure step is used to prevent component movement during batch oven curing. CS‑783 is uniquely suited because its methacrylate group enables rapid UV free‑radical polymerization (tack‑fix), while its three epoxy groups undergo thermal epoxy‑amine curing to develop full mechanical strength and adhesion [1]. The closest analog CS‑697 lacks the methacrylate group and cannot support the UV tack‑free step, requiring a separate acrylate monomer that may phase‑separate or plasticize the final network. Typical CS‑783 addition levels of 1–5 wt% of total resin are recommended by the manufacturer for adhesion promotion to mold compounds and metal leadframes [1].

Tunable Hybrid Monolithic Columns for Nano‑LC Separations

For researchers developing next‑generation chromatographic stationary phases, CS‑783 offers a single‑monomer platform that can be processed via either epoxy‑amine ring‑opening polymerization or methacrylate free‑radical polymerization to generate monoliths with column efficiencies ranging from 12,000–13,000 plates/m (free‑radical route) to 25,000–34,000 plates/m (epoxy‑amine route), and further to 42,000–54,000 plates/m after post‑functionalization . The residual functional groups on each monolith type also enable orthogonal surface chemistry: residual epoxy groups for amine modification, or residual methacrylate groups for radical grafting—capabilities that single‑functionality cyclosiloxane monomers cannot provide .

High‑Performance Reactive Diluent for Solvent‑Free Epoxy‑Acrylate Hybrid Coatings

In solvent‑free coating formulations requiring low VOC and low viscosity, CS‑783 functions simultaneously as a reactive diluent (250 cP at 25 °C, enabling >94% viscosity reduction relative to conventional BPA epoxy resins of >4,500 cP) and as a dual‑mechanism crosslinker that bridges the epoxy and acrylate domains of the formulation [1]. While CS‑697 also provides low viscosity (200 cP), it lacks the methacrylate functionality to co‑cure with acrylate oligomers, potentially creating a non‑reactive diluent fraction that can exude or plasticize the film. CS‑783 avoids this by incorporating into both the free‑radical and epoxy networks, resulting in a fully bound, non‑migrating diluent .

B‑Stageable Film Adhesives and Prepregs with Latent Dual‑Cure Capability

B‑stageable adhesives require partial advancement (B‑staging) to a tack‑free solid film that can be stored and later fully cured under heat and pressure. CS‑783 supports B‑staging via UV initiation of the methacrylate groups to achieve a handleable solid, while the epoxy groups remain latent for the final thermal cure during lamination or die‑attach [1]. This dual‑latency is explicitly listed in the manufacturer's suggested applications ('B‑stageable adhesives') and is not achievable with CS‑697 or other epoxy‑only cyclosiloxane monomers, which would require a separate B‑staging chemistry or would fully cure in a single thermal step .

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